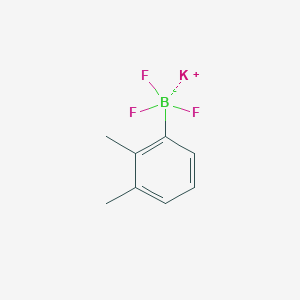

Potassium 2,3-dimethylphenyltrifluoroborate

Overview

Description

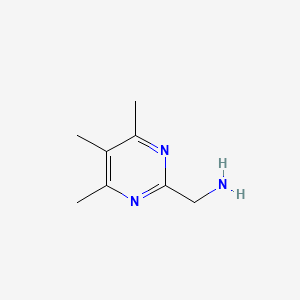

Potassium 2,3-dimethylphenyltrifluoroborate is a biochemical compound used for proteomics research . It has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol .

Molecular Structure Analysis

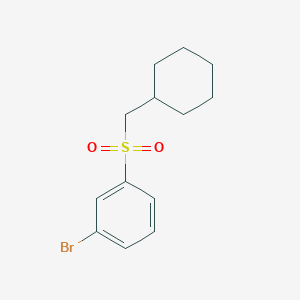

The molecular structure of Potassium 2,3-dimethylphenyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and one carbon ring. The carbon ring is a phenyl group, which is a six-membered aromatic ring, with two methyl groups attached at the 2nd and 3rd positions .

Physical And Chemical Properties Analysis

Potassium 2,3-dimethylphenyltrifluoroborate has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Application in Agriculture

- Field : Agriculture

- Summary : Potassium is indispensable for ensuring crop production, which in turn supports global food supply and safe farming practices . Potassium is an important nutrient that plays a critical role in crop growth and development, regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis .

- Methods : The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective . This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

- Results : The scarcity of potassium mineral resources and the low efficiency of fertilizer use have affected the increase in crop yield .

Application in Proteomics Research

- Field : Proteomics Research

- Summary : Potassium 2,3-dimethylphenyltrifluoroborate is used in proteomics research .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Application in Energy Storage

- Field : Energy Storage

- Summary : Porous polyimide frameworks based on perylene and triazine are used as anode material for potassium-ion batteries .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : These metrics render porous polyimide frameworks a highly promising anode material for potassium-ion batteries for future large-scale energy-storage applications .

Safety And Hazards

While specific safety and hazard information for Potassium 2,3-dimethylphenyltrifluoroborate is not available, general precautions should be taken while handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

potassium;(2,3-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSQSLXIANVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,3-dimethylphenyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

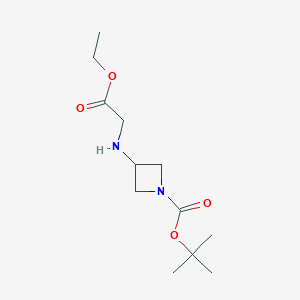

![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)